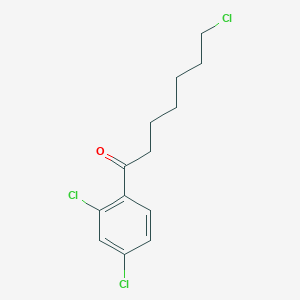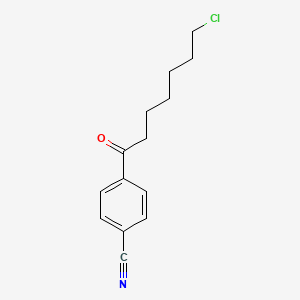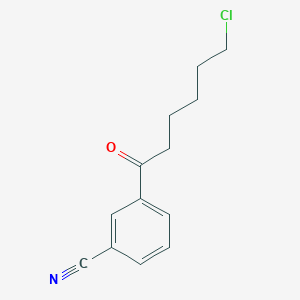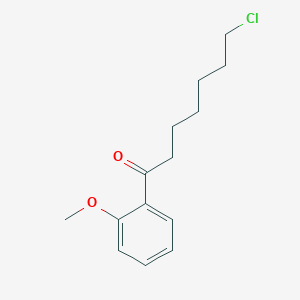
4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine is a chemical compound with a linear formula of C15H12ClN5 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, which includes this compound, can be achieved through a nucleophilic substitution reaction . For instance, kyaphenine (2:4:6-triphenyl-1:3:5-triazine) can be synthesized by reacting 2-chloro-4:6-diphenyl-1:3:5-triazine with phenylmagnesium bromide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string ClC1=NC(NC2=CC=CC=C2)=NC(NC3=CC=CC=C3)=N1 .Chemical Reactions Analysis
The chemical reactivity profile of 1,3,5-triazine compounds, including this compound, can be optimized by computational methods . The compounds can be characterized by ESI-MS, 13C NMR, 1H NMR, FT-IR, UV/visible .Physical And Chemical Properties Analysis
The physical parameters of 1,3,5-triazine compounds, including this compound, can be optimized by computational methods .Wissenschaftliche Forschungsanwendungen
Amination Mechanisms
Research on the amination of substituted 1,3,5-triazines, including compounds like 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine, has elucidated different reaction mechanisms. For instance, the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine with liquid ammonia has been shown to proceed through an SN(ANRORC) mechanism, indicating the versatility of these compounds in organic synthesis and mechanism studies (Simig, Plas, & Landheer, 2010).
Crystal Structure Analysis
The crystal structure of compounds closely related to this compound, such as anilazine (a triazine fungicide), provides insights into intermolecular interactions and structural motifs crucial for designing materials with specific properties. These include hydrogen bonding and π–π interactions that contribute to the formation of three-dimensional architectures (Jeon, Kim, Kang, & Kim, 2014).
Polymer Chemistry
A significant application of triazine derivatives is in the synthesis of novel polymeric materials. For example, aromatic poly(ether sulfone)s containing 1,3,5-triazine groups have been developed, showing excellent thermal stability, mechanical properties, and potential for use in proton exchange membranes (Tigelaar, Palker, Jackson, Anderson, Wainright, & Savinell, 2009).
Organic Light-Emitting Diodes (OLEDs)
Triazine-based compounds have been employed in the design of fluorescent green-light emitters for OLEDs with high electroluminescence efficiency and device lifetime. This application demonstrates the utility of triazine derivatives in advanced electronic and photonic devices (Jung, Shin, Kim, Kim, An, Lee, Ihee, & Park, 2020).
Supramolecular Chemistry
The versatility of triazine derivatives extends to supramolecular chemistry, where they serve as building blocks for constructing functionalized dinucleophilic fragments. These fragments have potential applications in host-guest chemistry, catalysis, and medicinal chemistry, showcasing the broad utility of triazine compounds in creating complex molecular architectures (Naseer, Abbas, Hameed, & Farm, 2014).
Zukünftige Richtungen
The future research directions could involve further exploration of the biological activities of 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine and its derivatives. Given their potential biological properties, these compounds could be investigated for their potential applications in medical and pharmaceutical fields .
Wirkmechanismus
- The primary target of this compound is not well-documented in the literature. However, we know that it exhibits efficient UV absorption in the wavelength range of 270-400 nm . This property makes it suitable for use as a UV absorber (UVA).
- The exceptional photostability mechanism of this UVA compound is based on its ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Eigenschaften
IUPAC Name |
4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-14-18-13(11-7-3-1-4-8-11)19-15(20-14)17-12-9-5-2-6-10-12/h1-10H,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQKVIPWUJHPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274641 | |
| Record name | 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3842-52-2 | |
| Record name | 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















